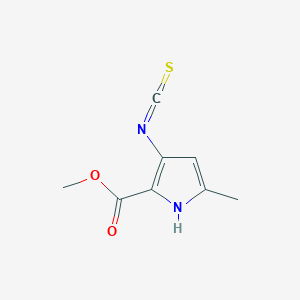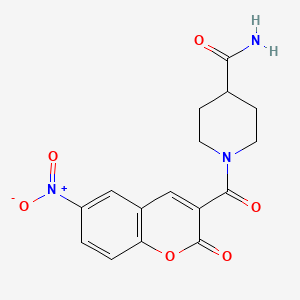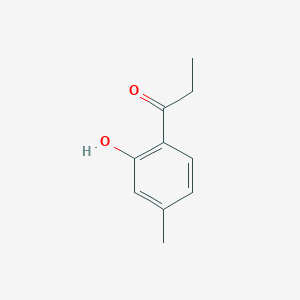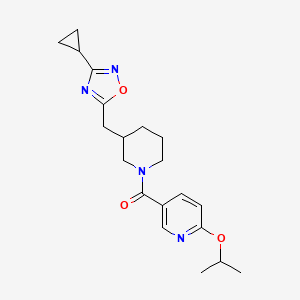![molecular formula C18H15FN6O2 B2734173 3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892770-34-2](/img/structure/B2734173.png)
3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, an oxadiazolyl group, and a triazolylamine group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties.
科学的研究の応用
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has demonstrated significant antimicrobial properties. These compounds, synthesized from various chemical reactions, were tested against a range of microorganisms and displayed varying degrees of activity. For example, studies have found that some newly synthesized triazole and oxadiazole derivatives possess good to moderate antimicrobial activity against tested strains (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Evaluation
A series of compounds, including those with 1,2,4-oxadiazol and triazole moieties, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicate that such compounds demonstrate good to moderate activity, suggesting their potential in developing new cancer therapies (Yakantham et al., 2019).
Photoinduced Molecular Rearrangements
Research on the photochemistry of 1,2,4-oxadiazoles has revealed the possibility of photoinduced molecular rearrangements, leading to the formation of triazoles and other heterocyclic compounds. This study highlights the potential of using light to induce significant structural transformations in chemical compounds, which could be useful in synthetic organic chemistry and materials science (Buscemi et al., 1996).
Luminescent Materials
The synthesis of copoly(aryl ether)s incorporating oxadiazole and triazole segments has been explored for their potential in creating luminescent materials. These studies have focused on understanding how structural manipulation can influence the optical and electrochemical properties of materials, potentially leading to applications in organic electronics and photonics (Chen & Chen, 2004).
Fluorescent Chemosensors
Polytriazole-based materials, combining 1,2,4-oxadiazole and triazole units, have been developed as fluorescent chemosensors for detecting metal ions such as Ag+. This research demonstrates the utility of integrating different heterocyclic moieties to create sensitive and selective sensors for environmental monitoring and analytical chemistry (Cao et al., 2015).
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-2-26-12-9-7-11(8-10-12)25-16(20)15(22-24-25)18-21-17(23-27-18)13-5-3-4-6-14(13)19/h3-10H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJPNMAZRGPDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2734091.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2734096.png)

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)
![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)




acetate](/img/structure/B2734111.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)